6-Fluoro-1H-indazol-3(2H)-one
Overview
Description
Scientific Research Applications
Organic Synthesis and Photostable NIR Probes
A significant application of 6-Fluoro-1H-indazol-3(2H)-one derivatives is in the development of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling. These fluorophores, named Indazo-Fluors, exhibit tunable emissions and have been used to create photostable NIR probes for mitochondria imaging in living cells, overcoming the limitations of commercially available trackers in terms of photostability and cytotoxicity (Yangyang Cheng et al., 2016).
Optical Sensing
The compound's derivatives have been utilized in the creation of optical chemosensors for the detection of biologically and environmentally important analytes such as ferric ions and bicarbonate ions. These developments have significant implications for environmental samples analysis and biological studies, offering simplicity, low cost, fast response time, and high sensitivity (M. Saleem et al., 2015).
Drug Discovery and Click Chemistry
In drug discovery, click chemistry, a modular approach using reliable chemical transformations, has found applications in all aspects, including lead finding and proteomics. The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is a crucial reaction, demonstrating the utility of 6-Fluoro-1H-indazol-3(2H)-one derivatives in creating bioactive molecules (H. Kolb & K. B. Sharpless, 2003).
Materials Science
The synthesis of 6-Fluoro-1H-indazol-3(2H)-one derivatives has been pivotal in materials science, especially in the development of fluorous metal-organic frameworks (MOFs) for high-density gas adsorption. These frameworks demonstrate significant adsorption capacities for gases like H2, O2, and N2, highlighting the compound's versatility in creating materials with unique properties (Chi Yang et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAHZMJXVUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646275 | |
Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indazol-3(2H)-one | |
CAS RN |
862274-39-3 | |
Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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